Di-o-tolyl 4-morpholinephosphonate
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Overview
Description
Morpholinophosphonic acid di-o-tolyl ester is a chemical compound with the molecular formula C18H22NO4P and a molecular weight of 347.35 g/mol . It is known for its unique structure, which includes a morpholine ring and two o-tolyl groups attached to a phosphonic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of morpholinophosphonic acid di-o-tolyl ester typically involves the reaction of morpholine with phosphonic acid derivatives. One common method is the reaction of morpholine with di-o-tolyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Chemical Reactions Analysis
Morpholinophosphonic acid di-o-tolyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert the ester groups into alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Morpholinophosphonic acid di-o-tolyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Mechanism of Action
The mechanism of action of morpholinophosphonic acid di-o-tolyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes such as enzyme activity and signal transduction . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Morpholinophosphonic acid di-o-tolyl ester can be compared with other phosphonic acid esters, such as:
Dimethyl phosphonate: A simpler ester with two methyl groups instead of o-tolyl groups.
Diethyl phosphonate: Similar to dimethyl phosphonate but with ethyl groups.
Diphenyl phosphonate: Contains two phenyl groups, offering different steric and electronic properties compared to o-tolyl groups.
The uniqueness of morpholinophosphonic acid di-o-tolyl ester lies in its combination of a morpholine ring and o-tolyl groups, which confer specific chemical reactivity and potential biological activity .
Properties
CAS No. |
64039-15-2 |
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Molecular Formula |
C18H22NO4P |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-bis(2-methylphenoxy)phosphorylmorpholine |
InChI |
InChI=1S/C18H22NO4P/c1-15-7-3-5-9-17(15)22-24(20,19-11-13-21-14-12-19)23-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3 |
InChI Key |
RVYFKHBCERDLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(N2CCOCC2)OC3=CC=CC=C3C |
Origin of Product |
United States |
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